molecular formula C6H5BrFN B594537 4-Bromomethyl-3-fluoropyridine CAS No. 1227602-49-4

4-Bromomethyl-3-fluoropyridine

Cat. No. B594537
M. Wt: 190.015
InChI Key: KTARAIMDJZXDFM-UHFFFAOYSA-N
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Description

4-Bromomethyl-3-fluoropyridine is a chemical compound with the molecular formula C6H5BrFN . It’s a useful research chemical compound used in the preparation of pyrrolo [2,3-d]pyrimidines and pyrido [2,3-d]pyrimidines as inhibitors of focal adhesion kinase (FAK) .


Synthesis Analysis

The synthesis of 4-Bromomethyl-3-fluoropyridine involves several steps. The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride anion via nucleophilic aromatic substitution . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-3-fluoropyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a fluorine atom at the 3-position . The molecular weight of this compound is 190.01300 .


Chemical Reactions Analysis

4-Bromomethyl-3-fluoropyridine can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

1. Deprotonation and Cross-Coupling Reactions

4-Bromomethyl-3-fluoropyridine plays a crucial role in the deprotonation of fluoro aromatics, leading to the formation of lithium arylmagnesates. These lithium arylmagnesates are pivotal in cross-coupling reactions, as demonstrated in the study by Awad et al. (2004), where 3-fluoropyridine was deprotonated to form lithium arylmagnesates that were trapped with electrophiles or involved in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).

2. Synthesis of Substituted Fluoropyridines

The synthesis of substituted fluoropyridines is another application of 4-bromomethyl-3-fluoropyridine. Sutherland and Gallagher (2003) described a method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid from 5-bromo-2-fluoropyridine, which was then used in Suzuki reactions to produce various substituted fluoropyridines. This process highlights the versatility of 4-bromomethyl-3-fluoropyridine in synthesizing complex organic compounds (Sutherland & Gallagher, 2003).

3. Vibrational Spectroscopy Studies

In vibrational spectroscopy, 4-bromomethyl-3-fluoropyridine contributes to the understanding of the spectral characteristics of monosubstituted pyridines. Green et al. (1963) conducted a study where they measured and fully assigned the frequencies in the infra-red and Raman spectra of various substituted pyridines, including 4-bromomethyl-3-fluoropyridine. This research aids in the deeper understanding of the molecular structure and behavior of such compounds (Green, Kynaston, & Paisley, 1963).

Safety And Hazards

The safety data sheet for 4-Bromomethyl-3-fluoropyridine suggests avoiding dust formation and contact with skin and eyes. Personal protective equipment should be used, and exposure should be avoided .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years . As such, 4-Bromomethyl-3-fluoropyridine, being a fluorinated pyridine, could play a significant role in future research and applications.

properties

IUPAC Name

4-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTARAIMDJZXDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-3-fluoropyridine

Synthesis routes and methods

Procedure details

To a solution of (3-fluoropyridin-4-yl)methanol (910 mg, 7.2 mmol) in anhydrous chloroform (25 mL) was added dropwise a solution of phosphorus tribromide (675 μL, 7.2 mmol) in anhydrous chloroform (10 mL) at 0° C. The mixture was stirred for 3 hours at room temperature. Water was added and extracted 3 times with dichloromethane. The organic phase was washed with brine and dried over magnesium sulfate. After evaporation of the solvent, 4-(bromomethyl)-3-fluoropyridine was obtained (260 mg, 19% yield) and used in the next step without further purification; 1H NMR (400 MHz, MeOd4): δ 0.81 (s, 2H), 8.25 (t, J=6.4 Hz, 1H). 8.76 (d, J=5.9 Hz, 1H), 9.05 (d, J=3.5 Hz, 1H).
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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